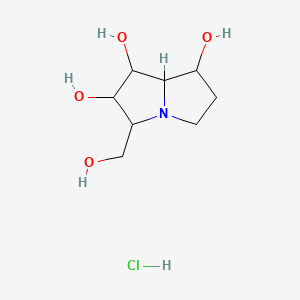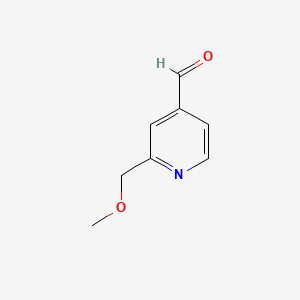
4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI) is a chemical compound with the molecular formula C8H9NO2 It is a derivative of pyridine, featuring a methoxymethyl group attached to the second position of the pyridine ring and an aldehyde group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI) can be achieved through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
化学反应分析
Types of Reactions
4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI) undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-Pyridinecarboxylic acid, 2-(methoxymethyl)-.
Reduction: 4-Pyridinemethanol, 2-(methoxymethyl)-.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and dyes.
作用机制
The mechanism of action of 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI) depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The methoxymethyl group can enhance the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
4-Pyridinecarboxaldehyde: Lacks the methoxymethyl group, making it less soluble and potentially less bioavailable.
2-Methoxymethylpyridine: Lacks the aldehyde group, reducing its reactivity in certain chemical reactions.
4-Pyridinecarboxylic acid, 2-(methoxymethyl)-: An oxidized form of the compound, with different chemical properties and applications.
Uniqueness
4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI) is unique due to the presence of both the aldehyde and methoxymethyl groups, which confer distinct chemical reactivity and solubility properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
属性
IUPAC Name |
2-(methoxymethyl)pyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-6-8-4-7(5-10)2-3-9-8/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALHUWCGJSOYOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=CC(=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
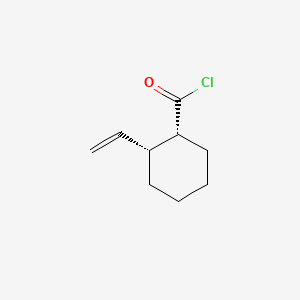
amino}-6-(4-morpholinyl)benzenesulfonic acid](/img/structure/B573658.png)
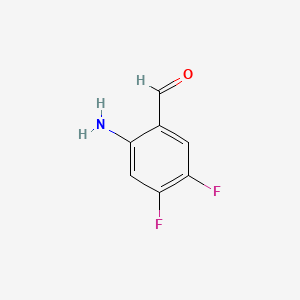
![1H-Thiazolo[4,5-d]-1,2,3-triazole, 5-methyl- (9CI)](/img/new.no-structure.jpg)
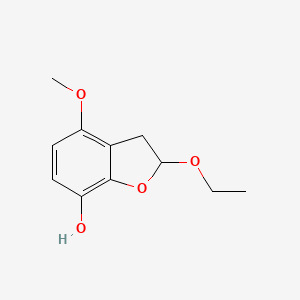
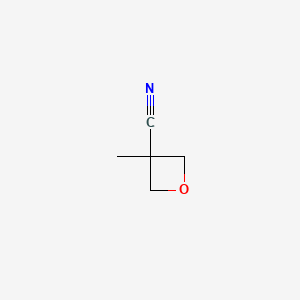
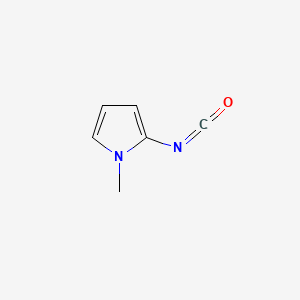

![2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-2-14C](/img/structure/B573672.png)
![2-Methyltetrahydropyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B573677.png)
